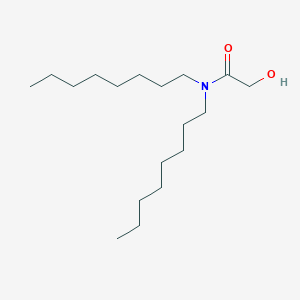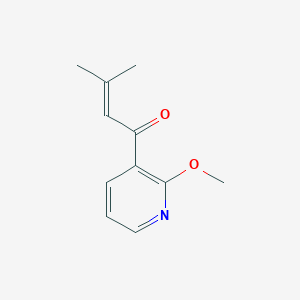
Ethyl 2,5-Divinyloxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-Divinyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-Divinyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5-Divinyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of saturated oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the vinyl groups or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Ethyl 2,5-Divinyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Ethyl 2,5-Divinyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 2,5-Divinyloxazole-4-carboxylate can be compared with other oxazole derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
2,5-Dimethyloxazole-4-carboxylate: Lacks the vinyl groups, leading to different reactivity and applications.
2,5-Diphenyloxazole-4-carboxylate:
This compound stands out due to its vinyl groups, which provide unique reactivity and versatility in various chemical transformations .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
ethyl 2,5-bis(ethenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-4-7-9(10(12)13-6-3)11-8(5-2)14-7/h4-5H,1-2,6H2,3H3 |
Clé InChI |
MNLTZMRYYQUEKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=N1)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)

![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)

![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)


![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)




